2-Fluoro-4',5-dimethoxy-1,1'-biphenyl
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Overview
Description
2-Fluoro-4’,5-dimethoxy-1,1’-biphenyl is an organic compound with the molecular formula C14H13FO2 and a molecular weight of 232.25 g/mol . This compound is part of the biphenyl family, characterized by two benzene rings connected by a single bond. The presence of fluorine and methoxy groups on the biphenyl structure imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4’,5-dimethoxy-1,1’-biphenyl typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of fluoroarenes with sodium methoxide, which provides good to excellent yields of the desired methoxylated products . Another approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of 2-Fluoro-4’,5-dimethoxy-1,1’-biphenyl may involve large-scale nucleophilic aromatic substitution or Suzuki-Miyaura coupling reactions. These methods are scalable and can be optimized for high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4’,5-dimethoxy-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to remove the fluorine atom, yielding a biphenyl derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium hydrosulfide (NaSH) are employed under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Biphenyl derivatives without the fluorine atom.
Substitution: Various substituted biphenyl compounds depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-4’,5-dimethoxy-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 2-Fluoro-4’,5-dimethoxy-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups influence the compound’s reactivity and binding affinity to target molecules. These interactions can modulate biological pathways and result in various effects, depending on the context of its application .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4,5-dimethoxybenzene: Similar structure but lacks the biphenyl linkage.
4-Bromo-2-fluoro-2’,6’-dimethoxy-1,1’-biphenyl: Contains a bromine atom, which alters its reactivity and properties.
2,2’-Dimethoxybiphenyl: Lacks the fluorine atom, resulting in different chemical behavior.
Uniqueness
2-Fluoro-4’,5-dimethoxy-1,1’-biphenyl is unique due to the presence of both fluorine and methoxy groups on the biphenyl structure. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it valuable for various research applications .
Properties
Molecular Formula |
C14H13FO2 |
---|---|
Molecular Weight |
232.25 g/mol |
IUPAC Name |
1-fluoro-4-methoxy-2-(4-methoxyphenyl)benzene |
InChI |
InChI=1S/C14H13FO2/c1-16-11-5-3-10(4-6-11)13-9-12(17-2)7-8-14(13)15/h3-9H,1-2H3 |
InChI Key |
HULRXONRAHDIFN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=CC(=C2)OC)F |
Origin of Product |
United States |
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